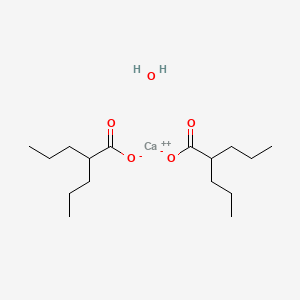
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate is a complex organic compound that combines a pyridine ring with a pyrrolinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolinium salts. One common method includes the condensation of pyridine with 1-methyl-3,4-dihydro-2H-pyrrole under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid such as perchloric acid to facilitate the formation of the pyrrolinium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolinium ion back to the pyrrole form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolinium ion can interact with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific molecular pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler analog with a single nitrogen-containing ring.
Pyrrole: Another related compound with a five-membered nitrogen-containing ring.
Imidazole: Contains two nitrogen atoms in a five-membered ring, similar to the pyrrolinium ion.
Uniqueness
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine is unique due to the combination of the pyridine and pyrrolinium structures, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogs.
Eigenschaften
Molekularformel |
C10H14Cl2N2O8 |
|---|---|
Molekulargewicht |
361.13 g/mol |
IUPAC-Name |
3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine;perchloric acid;perchlorate |
InChI |
InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1 |
InChI-Schlüssel |
YVNQUFIXEFYECT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


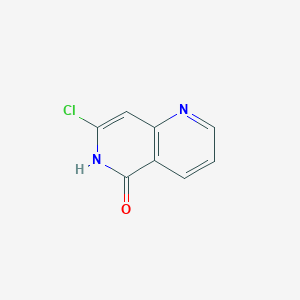
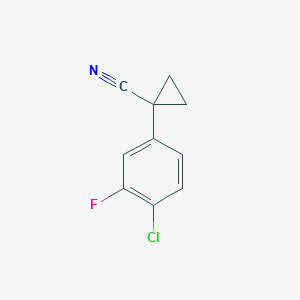
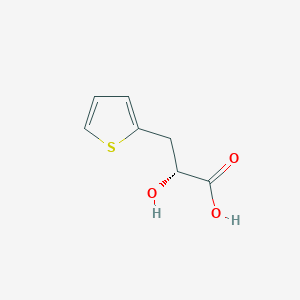

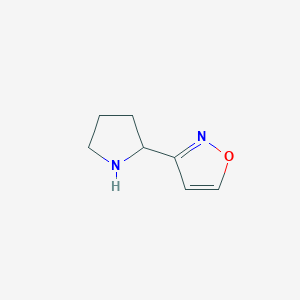

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

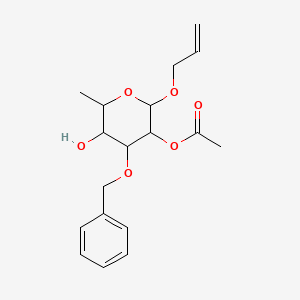
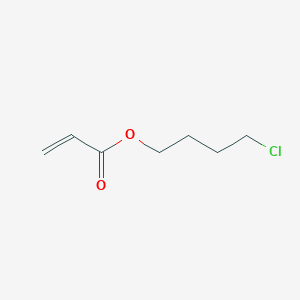
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)
